Hexahydroxydiphenic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10O10 |
|---|---|
Molecular Weight |
338.22 g/mol |
IUPAC Name |
2-(6-carboxy-2,3,4-trihydroxyphenyl)-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C14H10O10/c15-5-1-3(13(21)22)7(11(19)9(5)17)8-4(14(23)24)2-6(16)10(18)12(8)20/h1-2,15-20H,(H,21,22)(H,23,24) |
InChI Key |
MFTSECOLKFLUSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of Hexahydroxydiphenic Acid Containing Compounds
Phyto-Geographical Distribution Across Diverse Plant Taxa
Compounds containing hexahydroxydiphenic acid are primarily found as ellagitannins and are exclusively present in dicotyledonous angiosperms. nih.gov Their distribution is widespread, with notable concentrations in a number of plant families, indicating a significant taxonomic correlation.
Plant families particularly rich in ellagitannins include those within the order Myrtales, such as Myrtaceae, Lythraceae, Onagraceae, Melastomataceae, and Combretaceae. nih.gov Other families known for their high ellagitannin content are the Rosaceae, Fagaceae, Geraniaceae, and Elaeagnaceae. researchgate.net The presence of these compounds is not limited to these families, as they have also been identified in the Betulaceae and Myricaceae, albeit in lower concentrations. researchgate.net
Geographically, these plant families are distributed across the globe, reflecting the wide-ranging natural occurrence of HHDP-containing compounds. For instance, the Rosaceae family, which includes many familiar fruits like strawberries, raspberries, and blackberries, is found in temperate regions worldwide. The Fagaceae family, encompassing oaks and chestnuts, is prevalent in the Northern Hemisphere. Tropical and subtropical regions are home to many species of Myrtaceae and Combretaceae. This broad geographical spread underscores the global presence of plants capable of synthesizing these complex polyphenols.
The following table provides a summary of plant families known to be rich in compounds containing this compound and their general geographical distribution.
| Plant Family | General Geographical Distribution |
| Myrtaceae | Predominantly in tropical and subtropical regions, especially Australia and the Americas. |
| Lythraceae | Widespread, with a concentration in the tropics. |
| Onagraceae | Primarily in the temperate and subtropical regions of the Americas. |
| Rosaceae | Globally distributed, with a high concentration in temperate regions of the Northern Hemisphere. |
| Fagaceae | Widespread in the Northern Hemisphere, including North America, Europe, and Asia. |
| Combretaceae | Pantropical distribution. |
| Geraniaceae | Distributed in temperate and subtropical regions worldwide. |
| Elaeagnaceae | Found in temperate regions of the Northern Hemisphere and tropical Asia. |
Localization and Accumulation Patterns within Plant Organs and Tissues
The accumulation of this compound-containing compounds is not uniform throughout the plant. These substances are found in virtually all plant parts, including roots, bark, wood, leaves, fruits, and seeds, with concentrations varying significantly between different organs and tissues. nih.govnih.gov This differential accumulation is influenced by factors such as the plant species, its stage of development, and environmental conditions. mdpi.com
High concentrations of ellagitannins are often found in tissues that serve a protective function. For example, the bark and wood of certain trees, such as oak (Quercus spp.), are particularly rich in these compounds, where they can constitute a significant portion of the dry material. nih.gov This localization suggests a role in defending against pathogens and herbivores.
In fruits, the distribution of HHDP-containing compounds can be highly compartmentalized. In pomegranates (Punica granatum), the peel and mesocarp contain substantially higher concentrations of punicalagin (B30970), a prominent ellagitannin, compared to the juice. nih.gov Similarly, in strawberries (Fragaria x ananassa), a significant portion of the total polyphenols, including ellagitannins, is found in the achenes (the small seeds on the surface).
Leaves are also a primary site for the synthesis and accumulation of ellagitannins in many plant species. This is particularly true for plants like various species of Rubus (raspberries, blackberries) and strawberries. The concentration in leaves can fluctuate seasonally.
The table below illustrates the localization and accumulation patterns of HHDP-containing compounds in various plant organs and tissues.
| Plant Organ/Tissue | Accumulation Pattern | Examples |
| Bark | High concentrations, serving a protective role. | Oak (Quercus spp.) |
| Wood | Significant accumulation, contributing to durability. | Oak (Quercus spp.), Chestnut (Castanea spp.) |
| Leaves | Primary site of synthesis and storage in many species. | Raspberry (Rubus idaeus), Strawberry (Fragaria x ananassa) |
| Fruits | Often concentrated in the peel and seeds. | Pomegranate (Punica granatum), Berries (Rubus spp.) |
| Seeds | Can be a rich source of these compounds. | Nuts (walnuts, pecans) |
| Roots | Present in various concentrations, role in plant defense. | Various herbaceous and woody plants. |
Characterization of Specific Ellagitannins and Related Conjugates Incorporating this compound
The structural diversity of compounds containing this compound is vast, with hundreds of different ellagitannins having been identified. These molecules are esters of HHDP with a polyol, most commonly glucose. nih.gov The specific arrangement and number of HHDP units, as well as the presence of other acyl groups, give rise to a wide array of distinct compounds.
Some of the most well-characterized ellagitannins include:
Punicalagin: A major ellagitannin found in pomegranates (Punica granatum), it is known for its large molecular size. nih.gov
Agrimoniin: This dimeric ellagitannin is the main type found in strawberries (Fragaria spp.). nih.gov
Pedunculagin: The predominant ellagitannin in walnuts (Juglans regia) and pecans (Carya illinoinensis). nih.gov
Vescalagin and Castalagin: These C-glycosidic ellagitannins are characteristic of oak (Quercus spp.) and chestnut (Castanea spp.) wood.
Geraniin (B209207): Found in plants of the Geranium genus, among others. mdpi.com
Lambertianin C and Sanguiin H-6: These are oligomeric ellagitannins found in red raspberries (Rubus idaeus) and cloudberries (Rubus chamaemorus).
The following table provides a summary of specific ellagitannins and the plant species in which they are prominently found.
| Ellagitannin | Plant Source(s) |
| Punicalagin | Pomegranate (Punica granatum) |
| Agrimoniin | Strawberry (Fragaria spp.), Agrimonia spp. |
| Pedunculagin | Walnut (Juglans regia), Pecan (Carya illinoinensis) |
| Vescalagin | Oak (Quercus spp.), Chestnut (Castanea spp.) |
| Castalagin | Oak (Quercus spp.), Chestnut (Castanea spp.) |
| Geraniin | Geranium spp., Phyllanthus spp. |
| Lambertianin C | Red Raspberry (Rubus idaeus), Cloudberry (Rubus chamaemorus) |
| Sanguiin H-6 | Red Raspberry (Rubus idaeus), Cloudberry (Rubus chamaemorus) |
| Oenothein B | Oenothera spp., Epilobium spp. |
| Casuarictin | Liquidambar formosana, Casuarina spp. |
| Camelliatannin A | Camellia japonica |
| Cornusin A | Cornus officinalis |
| Gemin A | Geum japonicum |
| Mallotusinic acid | Mallotus japonicus |
This detailed characterization of specific ellagitannins and their botanical sources is essential for understanding the chemotaxonomy of plants and the diverse roles these compounds play in the natural world.
Biosynthesis and Metabolic Transformations of Hexahydroxydiphenic Acid in Biological Systems
Precursor Pathways and Initial Stages of Galloyl Residue Formation (e.g., Shikimate Pathway Contributions)
The journey to forming hexahydroxydiphenic acid begins with the production of its precursor, gallic acid. The primary metabolic route for the biosynthesis of aromatic compounds in plants, bacteria, fungi, and algae is the shikimate pathway. wikipedia.orgnih.gov This seven-step pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate. nih.govresearchgate.net Chorismate stands as a critical branch-point intermediate for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as a vast array of secondary metabolites, including tannins. researchgate.netresearchgate.net
The formation of gallic acid from the shikimate pathway can occur through several proposed routes. One major route involves the conversion of the pathway intermediate 3-dehydroshikimic acid. nih.gov This conversion is catalyzed by the enzyme shikimate dehydrogenase. nih.govmdpi.com Following its synthesis, gallic acid is esterified with a glucose molecule, typically at the C1 position, to form β-glucogallin. nih.gov This reaction is catalyzed by a UDP-glucose:gallic acid glucosyltransferase. nih.gov β-glucogallin is a central intermediate, serving as both an acyl acceptor and a galloyl donor in the subsequent steps of hydrolyzable tannin biosynthesis. nih.gov Through a series of galloylation reactions, where β-glucogallin acts as the galloyl donor, 1,2,3,4,6-penta-O-galloyl-β-D-glucose is formed. nih.govscispace.comrsc.org This molecule is the direct precursor for the formation of the hexahydroxydiphenoyl (HHDP) group. scispace.comrsc.org
Table 1: Key Enzymes in the Early Stages of Galloyl Residue Formation
| Enzyme | Abbreviation | Function |
| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase | DAHP synthase | Catalyzes the initial reaction of the shikimate pathway. wikipedia.org |
| Shikimate Dehydrogenase | SDH | Catalyzes the conversion of 3-dehydroshikimate to shikimate. wikipedia.orgnih.gov |
| UDP-glucose:gallic acid glucosyltransferase | UGT | Catalyzes the formation of β-glucogallin from gallic acid and UDP-glucose. nih.gov |
| Galloyltransferases | - | Catalyze the transfer of galloyl groups to form penta-O-galloyl-β-D-glucose. nih.gov |
Enzymatic Mechanisms and Oxidative Coupling Processes Leading to Hexahydroxydiphenoyl Moiety Formation
The defining step in the formation of ellagitannins is the intramolecular oxidative coupling of two adjacent galloyl residues of penta-O-galloyl-β-D-glucose. scispace.comrsc.org This reaction leads to the formation of the hexahydroxydiphenoyl (HHDP) moiety, which is a biphenolic compound. taylorandfrancis.com
The oxidative coupling of galloyl groups is an enzymatic process catalyzed by oxidoreductases, with laccases being prime candidates for this role. nih.govnih.gov Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic substrates, using molecular oxygen as the final electron acceptor. nih.govfrontiersin.org This oxidation generates phenoxyl radicals. nih.gov These highly reactive intermediates can then undergo spontaneous coupling to form C-C or C-O bonds. mdpi.comresearchgate.net In the context of HHDP formation, laccases are believed to catalyze the oxidative coupling between adjacent galloyl groups on the glucose core to form the HHDP group. nih.gov This enzymatic action is crucial for the synthesis of ellagitannins. nih.gov
Research suggests that the initial product of the oxidative coupling of two galloyl groups is not the HHDP group itself, but rather a dehydrohexahydroxydiphenoyl (DHHDP) intermediate. researchgate.netnih.gov This hypothesis is supported by biomimetic synthesis studies where the oxidation of simple galloyl derivatives yielded DHHDP-type products. nih.govresearchgate.net These DHHDP esters can then be subsequently reduced to form the more stable HHDP esters. researchgate.netnih.gov The DHHDP group can exist in equilibrium between six-membered and five-membered hemiacetal ring structures. researchgate.net
Evidence from seasonal changes in the composition of ellagitannins in some plants also supports the idea of DHHDP as a precursor. researchgate.net For example, in the young leaves of Triadica sebifera and Carpinus japonica, the ellagitannin amariin (B1235082), which contains two DHHDP moieties, is predominant. nih.govnih.gov As the leaves mature, the DHHDP group is converted to the HHDP group, leading to the accumulation of geraniin (B209207). nih.govnih.gov This suggests a biosynthetic pathway where the oxidative coupling first yields a DHHDP group, which is then reduced to an HHDP group. researchgate.net
Intramolecular Transformations and Biogenetic Cycles Involving this compound Derivatives
Once formed, the HHDP group can undergo further intramolecular transformations, leading to a vast diversity of ellagitannin structures. These transformations can include further oxidations, reductions, and rearrangements. The conversion of the DHHDP group in amariin to the HHDP group in geraniin is a key example of such a transformation. nih.govnih.gov This specific reduction is driven by a conformational change of the glucose core. nih.govnih.gov
The HHDP moiety itself can be subject to further oxidative processes, leading to the formation of other related acyl groups found in more complex ellagitannins. nih.gov Additionally, monomeric ellagitannins can undergo intermolecular oxidative coupling, also likely catalyzed by laccases, to form oligomeric ellagitannins. nih.gov The combination of different acyl group types, their positions on the glucose core, and the degree of oligomerization results in the more than 500 different hydrolyzable tannins identified to date. nih.gov
Biological Functions of this compound and its Esters in Plant Defense Systems
The accumulation of ellagitannins, which are rich in this compound, is considered a significant component of plant defense systems. nih.govdntb.gov.ua These phenolic compounds can act as deterrents to herbivores and pathogens. dntb.gov.ua Their astringent taste can make the plant tissue unpalatable to insects and other animals.
Furthermore, upon tissue damage, the hydrolysis of ellagitannins releases this compound, which spontaneously lactonizes to form ellagic acid. taylorandfrancis.com Both ellagitannins and ellagic acid possess antioxidant properties, which can help mitigate the oxidative stress caused by pathogen attacks or other environmental stressors. researchgate.net Plants respond to various stresses by accumulating phenolic compounds, which can scavenge harmful reactive oxygen species. dntb.gov.ua The synthesis of these defensive compounds, including phytoalexins, is often stimulated at the site of infection to inhibit pathogen growth. researchgate.netnih.gov
Table 2: Proposed Roles of this compound and its Derivatives in Plant Defense
| Defense Mechanism | Description |
| Anti-herbivore Defense | The astringent properties of ellagitannins deter feeding by insects and larger herbivores. nih.gov |
| Antimicrobial Activity | Ellagitannins and their hydrolysis products can inhibit the growth of pathogenic fungi and bacteria. nih.gov |
| Oxidative Stress Protection | As antioxidants, these compounds can neutralize reactive oxygen species generated during stress, protecting cellular components. dntb.gov.uaresearchgate.net |
Genetic and Molecular Regulation of this compound Biosynthetic Pathways
The biosynthesis of this compound and other phenolic compounds is tightly regulated at the genetic and molecular level. The expression of genes encoding the enzymes of the shikimate pathway and subsequent biosynthetic steps is influenced by various developmental and environmental cues. nih.govnih.gov
Transcription factors play a crucial role in regulating the expression of genes involved in the biosynthesis of secondary metabolites, including tannins. nih.govmdpi.com Families of transcription factors such as MYB, bHLH, and WD40-repeat proteins are known to form complexes that can activate or repress the transcription of biosynthetic genes. nih.govmdpi.com For instance, in the regulation of anthocyanin biosynthesis, which shares precursors with tannins, the MYB-bHLH-WD40 (MBW) complex is a key regulator. nih.govmdpi.com It is likely that similar regulatory networks control the flux of intermediates into the hydrolyzable tannin pathway.
Phytohormones such as jasmonates, salicylic (B10762653) acid, and abscisic acid are also involved in signaling pathways that can induce the expression of defense-related genes, including those for tannin biosynthesis. researchgate.netmdpi.com Environmental factors like light and temperature can also modulate the expression of these genes, allowing the plant to adjust its chemical defenses in response to changing conditions. nih.govmdpi.com While the specific regulatory genes for HHDP biosynthesis are not fully elucidated, the general principles of secondary metabolite regulation provide a framework for understanding how plants control the production of these complex molecules. frontiersin.org
Chemical Synthesis Strategies for Hexahydroxydiphenic Acid and Its Analogues
Methodologies for the Construction of the Hexahydroxydiphenoyl (HHDP) Core Structure
The defining feature of hexahydroxydiphenic acid is the biaryl bond formed between two gallic acid units. The construction of this hexahydroxydiphenoyl (HHDP) core is the pivotal step in the synthesis of all related compounds. The primary and most biomimetic approach involves the oxidative coupling of two galloyl groups. mdpi.com This C-C bond formation is thought to mimic the natural biosynthetic pathway where galloyl groups, already esterified to a polyol core like glucose, are coupled. mdpi.comnih.gov
Several methods have been developed to achieve this transformation in a laboratory setting:
Intramolecular Oxidative Coupling: This is a common strategy in the total synthesis of ellagitannins. Two galloyl groups are first installed at specific positions on a polyol scaffold. Subsequent treatment with an oxidizing agent induces an intramolecular C-C bond formation to create the HHDP bridge. A copper-based system (CuCl₂/n-BuNH₂) has been shown to be effective for this transformation. mdpi.com
Intermolecular Oxidative Dimerization: This approach involves the direct coupling of two separate gallic acid derivatives. The biomimetic synthesis of ellagic acid, the stable dilactone of HHDP, has been achieved via the oxidative dimerization of methyl gallate, mimicking the proposed action of laccase enzymes in nature. beilstein-journals.org This method provides a direct route to the core structure, which can then be further functionalized.
The choice of protective groups for the numerous hydroxyl functions on the galloyl moieties is critical to direct the coupling to the desired positions (typically ortho to a free hydroxyl group) and to prevent unwanted side reactions.
Total Synthesis Approaches for Complex Ellagitannins Featuring this compound Moieties
Ellagitannins are a diverse class of natural products characterized by one or more HHDP units esterified to a central polyol, most commonly D-glucose. mdpi.comeurekaselect.com Their total synthesis is a formidable task that requires precise control over regioselectivity and stereoselectivity. Synthetic strategies must address the formation of the HHDP bridge, the control of anomeric isomers, and the strategic use of protecting groups. eurekaselect.com Successful total syntheses of several ellagitannins, including coriariin A, have been reported, showcasing the evolution of synthetic methodologies. psu.edunih.gov
Attaching the HHDP unit to a glucose core is a central theme in ellagitannin synthesis. There are three primary strategies for constructing the HHDP bridge on the sugar scaffold. researchgate.net
Coupling on Glucose: This biomimetic approach involves the initial galloylation of specific hydroxyl groups on the glucose molecule, followed by an intramolecular oxidative coupling to form the HHDP bridge. researchgate.net
Double Esterification: This method utilizes a pre-formed, protected this compound derivative, which is then condensed with a diol on a partially protected glucose molecule in a double esterification reaction. This approach can exhibit kinetic resolution, often leading to the formation of a single diastereomer of the desired ellagitannin. researchgate.net
Stepwise Bislactonization: In this strategy, a galloylated glucose derivative is coupled with a second galloyl unit, and a subsequent intramolecular esterification forms the HHDP bridge. researchgate.net
These strategies are not mutually exclusive and are often adapted and combined to suit the specific target molecule. For example, the synthesis of the dimeric ellagitannin coriariin A was achieved via a bis-acylation reaction where a dehydrodigalloyl diacid was coupled with two equivalents of a glucopyranose derivative, followed by a double oxidative cyclization to form both HHDP units stereoselectively. nih.gov
| Strategy | Description | Key Features |
|---|---|---|
| Coupling on Glucose (Biomimetic) | Two galloyl groups are attached to glucose first, then oxidatively coupled to form the HHDP bridge. | Mimics natural biosynthetic pathway; requires selective oxidative coupling. |
| Double Esterification | A pre-formed HHDP derivative is condensed with two hydroxyl groups on the glucose core. | Convergent approach; can be highly stereoselective due to kinetic resolution. researchgate.net |
| Stepwise Bislactonization | Involves sequential coupling and intramolecular esterification to build the HHDP bridge. | Offers stepwise control over the formation of the complex ester linkages. researchgate.net |
The glucose molecule possesses multiple hydroxyl groups with similar reactivity, making regioselective functionalization a significant hurdle. Modern synthetic chemistry has provided solutions through catalyst-controlled reactions that can selectively introduce acyl groups to inherently less reactive hydroxyl positions on an unprotected or minimally protected glucose molecule. nih.gov This allows for the precise installation of galloyl groups at the desired positions (e.g., O-4 and O-6, or O-2 and O-3) prior to their coupling to form the HHDP bridge. mdpi.com
Bislactonization is the process where the two carboxylic acid groups of the HHDP moiety form ester linkages with hydroxyl groups, creating the characteristic eleven-membered bislactone ring found in many ellagitannins. researchgate.net In many synthetic routes, this is the final key transformation. However, the HHDP acid itself is often unstable and spontaneously cyclizes to its dilactone, ellagic acid, upon isolation. taylorandfrancis.com Therefore, synthetic strategies often involve the formation of the HHDP ester bridge first, with the free acid being generated and lactonized in later steps or handled as a protected derivative until the final stages of the synthesis.
Biomimetic Synthesis Investigations Mimicking Natural Biogenetic Pathways
Biomimetic synthesis seeks to replicate nature's synthetic routes in the laboratory. wikipedia.org For this compound and ellagitannins, the key biogenetic step is the oxidative coupling of galloyl esters. nih.gov Investigations in this area aim to mimic the function of enzymes like laccases, which are believed to catalyze this dimerization in plants. beilstein-journals.org
A prominent example is the synthesis of ellagic acid, the dilactone of HHDP. A highly efficient, one-step biomimetic synthesis from methyl gallate has been developed. beilstein-journals.org This reaction uses an oxidant to achieve the dimerization and subsequent intramolecular cyclization, directly mirroring the proposed biosynthetic pathway from gallic acid. beilstein-journals.org Many total syntheses of complex ellagitannins are also founded on this biomimetic principle, where galloyl groups esterified to a glucose core are oxidatively coupled as the key step to forming the HHDP moiety. nih.gov These approaches not only provide access to the natural products but also lend experimental support to the hypothesized biogenetic pathways.
Development of Novel Synthetic Routes Utilizing Sustainable Chemical Practices (e.g., Deep Eutectic Solvents)
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods. A promising area is the use of Deep Eutectic Solvents (DES) as alternatives to conventional volatile and often toxic organic solvents. nih.gov DES are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), which form a eutectic mixture with a melting point much lower than the individual components. nih.govnih.gov
The synthesis of ellagic acid, the derivative of HHDP, has been successfully demonstrated using DES. One study focused on the hydroxide-catalyzed synthesis from ethyl gallate, a bio-based starting material. While the reaction proceeds with simple hydroxides, the addition of choline chloride-based DES was found to significantly enhance the reaction yield. For instance, using 1% ammonium (B1175870) hydroxide (B78521) as the catalyst, the addition of 10% ChCl:glycerol or ChCl:urea DES increased the yield of ellagic acid from 50.3% to 77.5%. avestia.com This enhancement is attributed to the DES decreasing the solubility of the ellagic acid product, which drives the reaction equilibrium toward its formation. avestia.com This work highlights the potential of sustainable practices to create efficient and greener routes to the core structures of important polyphenolic compounds.
| Catalyst System | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| 1% KOH | 48h | 27.8 | 83.9 |
| 1% NaOH | 48h | 19.5 | 82.2 |
| 1% NH₄OH | 48h | 50.3 | 85.0 |
| 1% NH₄OH + 10% ChCl:glycerol DES | 48h | 77.5 | 82.9 |
| 1% NH₄OH + 10% ChCl:urea DES | 48h | 77.5 | 82.9 |
Chemical Reactivity and Structural Stability of Hexahydroxydiphenic Acid and Its Esters
Kinetic and Mechanistic Studies of Spontaneous Lactonization to Ellagic Acid
The defining characteristic of free hexahydroxydiphenic acid is its spontaneous and rapid cyclization to form a more stable dilactone, ellagic acid. researchgate.nettaylorandfrancis.com This intramolecular esterification, or lactonization, occurs when the hexahydroxydiphenoyl (HHDP) group is cleaved from its parent sugar core, typically through hydrolysis. researchgate.netnih.gov
The process is considered a spontaneous rearrangement. acs.org Once the ester bonds linking the HHDP moiety to a polyol (like glucose) are broken, the resulting free acid readily undergoes cyclization. taylorandfrancis.comnih.gov This conversion is so facile that this compound itself is rarely isolated from natural sources; instead, the resulting ellagic acid is observed. taylorandfrancis.com The stability of the planar, aromatic structure of ellagic acid is the thermodynamic driving force for this essentially irreversible reaction.
| Reaction Stage | Description | Key Factors |
| HHDP Release | The hexahydroxydiphenoyl group is cleaved from the ellagitannin structure. | Hydrolysis (acidic, alkaline, or enzymatic). |
| Lactonization | The free this compound undergoes intramolecular cyclization. | Proximity of carboxyl and hydroxyl groups. |
| Product Formation | The stable dilactone, ellagic acid, is formed. | Thermodynamic stability of the product. |
Hydrolytic Degradation Pathways of Ellagitannins and Subsequent Release of this compound
Ellagitannins are esters of a sugar, most commonly glucose, with one or more hexahydroxydiphenoyl groups. researchgate.netnih.gov The hydrolytic cleavage of these ester bonds is a primary degradation pathway, leading to the release of the HHDP moiety, which subsequently forms ellagic acid. researchgate.netacs.org This hydrolysis can be induced under various conditions.
Acid Hydrolysis : Treatment with strong acids, such as trifluoroacetic acid (TFA) at elevated temperatures (e.g., 95°C), effectively breaks the ester linkages. acs.org This method is often used analytically for the total determination of ellagitannins based on the amount of ellagic acid produced. acs.org Studies have shown that even a tenfold decrease in acid concentration from standard methods can result in the conversion of almost the entire amount of the initial ellagitannin. acs.org
Alkaline Hydrolysis : Ellagitannins also degrade rapidly in strongly alkaline mediums, which facilitate the cleavage of ester bonds to release HHDP moieties. acs.org Some research indicates that an alkaline environment (e.g., pH 8) is optimal for releasing ellagic acid from certain ellagitannins. acs.org
The hydrolysis of the repeating units in complex ellagitannins, such as those from chestnut wood, affords various compounds, including the release of this compound which then converts to ellagic acid. researchgate.netresearchgate.net
| Hydrolysis Condition | Reagent/Environment | Temperature | Outcome |
| Strong Acid | 0.2 M Trifluoroacetic Acid (TFA) | 95 °C | Depolymerization and intensive release of HHDP. acs.org |
| Alkaline | pH 8 | Not specified | Optimal for releasing ellagic acid from some sources. acs.org |
| Enzymatic | Ellagitannin acyl hydrolase (ellagitannase) | Not specified | Cleavage of ester bonds to release HHDP. nih.gov |
Conformational Analysis of the Hexahydroxydiphenoyl Group within Complex Ellagitannin Structures
The hexahydroxydiphenoyl (HHDP) group, being a bulky acyl moiety, significantly influences the three-dimensional structure of the ellagitannin molecule. The conformation of the central glucose core in many ellagitannins is often distorted from the standard chair (4C1) conformation to adopt various boat or skew-boat forms to accommodate the steric strain imposed by HHDP and other acyl groups. chemrxiv.orgchemrxiv.org
Conformational analyses, often performed using density functional theory (DFT) calculations of 1H NMR coupling constants, reveal that many ellagitannins exist in solution as an equilibrium of multiple conformers. chemrxiv.orgchemrxiv.org For example, the ellagitannin davidiin (B1256277) exists as a mixture of boat (BO,3) and chair (1C4) conformations, while punicafolin (B1232299) is an equilibrium of skew-boat (3S1) and chair (1C4) states. chemrxiv.org The specific equilibrium can be influenced by factors such as the solvent and temperature. chemrxiv.orgchemrxiv.org
| Ellagitannin | Glucose Conformation(s) in Solution | Analytical Method |
| Davidiin | Equilibrium of BO,3 (boat) and 1C4 (chair) chemrxiv.org | DFT Calculation of 1H NMR chemrxiv.org |
| Punicafolin | Equilibrium of 3S1 (skew-boat) and 1C4 (chair) chemrxiv.org | DFT Calculation of 1H NMR chemrxiv.org |
| Amariin (B1235082) | O,3B (boat) nih.gov | 1H NMR Coupling Constants nih.gov |
| Geraniin (B209207) | 1C4 (chair) nih.gov | X-ray Crystallography nih.gov |
Susceptibility to Oxidative and Reductive Transformations in Vitro
The hexahydroxydiphenoyl group is a central player in the redox chemistry of ellagitannins. It is biogenetically related to both galloyl groups and the more oxidized dehydrohexahydroxydiphenoyl (DHHDP) group. researchgate.net
Oxidative Formation: It is widely accepted that the HHDP group is formed in nature via the oxidative coupling of two galloyl (3,4,5‐trihydroxybenzoyl) groups that are esterified to a glucose core. taylorandfrancis.comresearchgate.net This process represents an oxidative pathway to the formation of the characteristic biphenyl (B1667301) structure of HHDP.
Reductive Formation: More recent studies have revealed that the HHDP group can also be formed via the reduction of a DHHDP group. nih.govresearchgate.net This discovery has added a new dimension to the understanding of ellagitannin biosynthesis and reactivity. For instance, the ellagitannin amariin, which contains two DHHDP groups, spontaneously degrades in aqueous solution to yield geraniin. nih.govmdpi.com This transformation involves the selective reduction of the 3,6-DHHDP group to an HHDP group, while the 2,4-DHHDP group remains stable. nih.govnih.gov This reaction is believed to be a reduction-oxidation disproportionation that proceeds without an external reductant. mdpi.com This finding challenges the earlier assumption that the DHHDP group is solely an oxidation product of the HHDP group. researchgate.netmdpi.com
| Transformation | Reactant | Product | Description |
| Oxidation | 2 x Galloyl groups | Hexahydroxydiphenoyl (HHDP) group | Oxidative C-C coupling to form the biphenyl structure. taylorandfrancis.comresearchgate.net |
| Reduction | Dehydrohexahydroxydiphenoyl (DHHDP) group | Hexahydroxydiphenoyl (HHDP) group | Spontaneous reduction observed in specific ellagitannins like amariin, driven by conformational changes. nih.govmdpi.com |
Advanced Analytical Methodologies for the Characterization and Quantification of Hexahydroxydiphenic Acid
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., 1D and 2D NMR, High-Resolution Mass Spectrometry)
Structural elucidation of HHDP and its esters is fundamental to understanding their chemical nature. High-resolution spectroscopic techniques are indispensable tools for providing detailed information about molecular structure, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for the definitive structural identification of HHDP-containing compounds. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons in the molecule. nih.govmdpi.com However, due to the complexity and frequent signal overlap in the spectra of large molecules like ellagitannins, two-dimensional (2D) NMR experiments are often essential. nih.gov
Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are used to establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. nih.gov Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular framework, such as identifying the esterification points of the HHDP group to a polyol core like glucose. nih.govmdpi.com For instance, HMBC correlations can confirm the binding sites of the HHDP moiety on a glucopyranose ring. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and their fragments. This capability is crucial for identifying unknown compounds and confirming the identity of known ones. mdpi.com Techniques such as Ultra-High-Performance Liquid Chromatography coupled to Orbitrap High-Resolution Mass Spectrometry (UHPLC-HRMS) are frequently employed for in-depth metabolite profiling of plant extracts. mdpi.com HRMS, often coupled with tandem MS (MS/MS), reveals characteristic fragmentation patterns. For ellagitannins, typical neutral losses observed during MS fragmentation include the HHDP moiety itself (302 Da), gallic acid (170 Da), and various glycosidic units. mdpi.comsemanticscholar.org For example, the fragmentation of a di-HHDP-hexose molecule often shows a loss of an HHDP group (302 Da) and an HHDP-glucose group (482 Da). nih.gov Ion trap time-of-flight (IT-TOF) mass spectrometry is another advanced technique that offers high resolution and precision, allowing for multi-stage fragmentation (MSⁿ) which provides deep structural insights into complex molecules. nih.gov
| Technique | Application in HHDP/ET Structural Elucidation | Key Information Provided |
| 1D NMR | Initial structural assessment | Number and type of protons (¹H NMR) and carbons (¹³C NMR) |
| 2D NMR (COSY, HSQC, HMBC) | Definitive structural confirmation and connectivity mapping | ¹H-¹H couplings (COSY), direct ¹H-¹³C correlations (HSQC), long-range ¹H-¹³C correlations (HMBC) for skeletal assembly |
| HRMS (e.g., Orbitrap, TOF) | Accurate mass measurement and elemental composition determination | High-precision m/z values for molecular formula assignment |
| MS/MS and MSⁿ | Fragmentation analysis for structural confirmation | Characteristic neutral losses (e.g., HHDP, galloyl groups) and fragment ions that reveal structural motifs |
Advanced Chromatographic Separation Methods (e.g., HPLC-UV/Vis, HPLC-MS/MS, UPLC) for Identification and Quantification
Given that HHDP is usually found within complex mixtures of ellagitannins and other polyphenols, high-efficiency separation techniques are required prior to detection and quantification. cabidigitallibrary.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common method for the analysis of ellagitannins. mdpi.com Reversed-phase columns, typically C18, are widely used for separation. unicampus.it
HPLC-UV/Vis (or HPLC-PDA): This technique relies on the ultraviolet-visible light absorption properties of the analytes. Ellagitannins and ellagic acid have characteristic UV spectra. Chromatograms are often recorded at multiple wavelengths; for example, around 260-280 nm for ellagitannins and 360 nm for ellagic acid and its glycosides. mdpi.comsci-hub.se While robust and widely available, UV detection can be limited by the lack of specificity and the co-elution of compounds with similar spectral properties. researchgate.net
HPLC-MS/MS: The coupling of HPLC with tandem mass spectrometry (MS/MS) provides a significant increase in selectivity and sensitivity. mdpi.com This hyphenated technique allows for the identification of compounds based on both their retention time and their specific mass-to-charge ratio (m/z) and fragmentation patterns. acs.orgcaldic.com Multiple Reaction Monitoring (MRM) mode, often performed on a triple quadrupole (QqQ) or Q-Trap mass spectrometer, is a targeted approach that offers excellent sensitivity and specificity for quantification by monitoring a specific precursor-to-product ion transition for each analyte. uniss.itutu.fi
Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. UPLC systems use columns with smaller particle sizes (typically <2 µm), which allows for higher resolution, improved sensitivity, and much faster analysis times. ju.edu.jo When coupled with MS/MS, UPLC-MS/MS is a powerful tool for both comprehensive profiling of ellagitannins in complex samples and for high-throughput quantitative analysis. d-nb.infouniss.it
| Method | Principle | Advantages for HHDP/ET Analysis |
| HPLC-UV/Vis | Separation by HPLC, detection by UV-Vis absorbance | Robust, cost-effective, good for quantification with standards |
| HPLC-MS/MS | Separation by HPLC, detection by mass spectrometry (parent and fragment ions) | High selectivity and sensitivity, structural confirmation, quantification in complex matrices |
| UPLC-MS/MS | Separation using small-particle columns, MS/MS detection | High resolution, very fast analysis times, increased sensitivity |
Development and Validation of Analytical Assays for Hexahydroxydiphenic Acid and Ellagitannin Profiling in Complex Matrices
To ensure that analytical results are reliable and reproducible, the developed methods must be rigorously validated. researchgate.net An alternative to quantifying numerous individual ellagitannins, which is often hampered by the lack of commercial standards, is to perform acid hydrolysis on the sample. sci-hub.se This process releases the HHDP groups, which spontaneously lactonize to form the more stable and commercially available ellagic acid, which can then be quantified. sci-hub.secaldic.com
The validation of an analytical assay typically involves evaluating several key parameters according to guidelines such as those from the International Council for Harmonisation (ICH). mdpi.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards and evaluating the resulting calibration curve, with a correlation coefficient (R²) greater than 0.998 being desirable. mdpi.commdpi.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. sci-hub.seresearchgate.net These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. sci-hub.se
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day variability). mdpi.com For quantitative assays, RSD values of less than 2.6% are often achieved. mdpi.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the standard is added to a sample (spiking) and the percentage of the analyte recovered is calculated. mdpi.com Recoveries in the range of 96-99% are considered excellent. mdpi.com
Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com High-resolution chromatographic separation and MS/MS detection are key to achieving high selectivity. utu.fi
A validated HPLC-PDA method for ellagic acid derivatives, for example, demonstrated excellent linearity, precision (RSD < 2.6%), accuracy (recoveries of 96.5–98.7%), and sensitivity (LODs of 0.15–0.16 μg/mL). mdpi.com Inter-laboratory studies may also be conducted to assess the reproducibility of the method across different laboratories and instruments, further establishing its robustness. sci-hub.se
| Validation Parameter | Definition | Typical Acceptance Criteria |
| Linearity (R²) | Proportionality of signal to concentration | > 0.99 |
| LOD | Lowest detectable concentration | S/N ratio ≥ 3 |
| LOQ | Lowest quantifiable concentration | S/N ratio ≥ 10 |
| Precision (RSD) | Agreement between repeated measurements | < 5% (typically much lower) |
| Accuracy (% Recovery) | Closeness to the true value | 95-105% |
| Selectivity | Ability to measure analyte without interference | No interfering peaks at the analyte's retention time |
Theoretical and Computational Chemistry Studies on Hexahydroxydiphenic Acid
Quantum Chemical Calculations (e.g., DFT) for Structural, Electronic, and Spectroscopic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the structural, electronic, and spectroscopic properties of hexahydroxydiphenic acid and its derivatives. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying the relatively large systems of ellagitannins.
Researchers employ DFT to calculate optimized molecular geometries, identifying the most stable three-dimensional arrangements of atoms. For instance, conformational analyses using DFT have been performed on ellagitannins to understand the preferred shapes of the glucose core, which can exist in various chair, boat, or skew-boat forms depending on the substitution pattern of the HHDP and other groups. chemrxiv.orgchemrxiv.orgresearchgate.net One study used the B3LYP functional with the 6-31G(d,p) basis set to determine the relative free energies of different conformers, finding that for certain ellagitannins, a skew-boat (³S₁) conformation of the glucose moiety was the most stable. chemrxiv.orgchemrxiv.org
These calculations are also used to probe the electronic properties of the molecules. Hybrid density-functional calculations have been successfully used to determine isotropic coupling constants for aroxyl radicals of ellagitannins. researchgate.net This information is vital for understanding the antioxidant mechanisms and identifying the specific radical species formed during oxidation processes. researchgate.net The calculations help confirm the structure of radicals, such as identifying whether a radical is located on a galloyl group or an HHDP-derived semi-quinone. researchgate.net
Table 1: Application of DFT in Structural Analysis of HHDP-Containing Compounds
| Computational Method | Property Investigated | Key Finding | Reference |
|---|---|---|---|
| DFT (B3LYP/6-31G(d,p)) | Conformational analysis of glucose moiety | Identified stable conformers (e.g., ³S₁, B₁,₄, ¹C₄) and their relative energies. chemrxiv.orgchemrxiv.org | chemrxiv.orgchemrxiv.org |
| Hybrid DFT | Isotropic coupling constants of aroxyl radicals | Confirmed structures of radical mesomers and identified radical location in ellagitannins. researchgate.net | researchgate.net |
Computational Modeling of Reaction Mechanisms and Transition States in Biosynthesis and Degradation
Computational modeling is a key tool for mapping the complex reaction pathways involved in the biosynthesis and degradation of HHDP-containing molecules. While the complete biosynthetic pathway of ellagitannins remains partially speculative, computational studies help to test hypotheses and elucidate potential mechanisms. mdpi.com
One significant area of investigation is the formation of the HHDP group itself, which is thought to arise from the oxidative coupling of two galloyl groups. mdpi.com A key computational finding proposes an alternative biosynthetic route where the HHDP group is produced by the spontaneous reduction of a dehydrohexahydroxydiphenoyl (DHHDP) ester. mdpi.comnih.gov DFT calculations have been used to investigate this process, suggesting that the driving force for the selective reduction is a conformational change in the glucose core, for example, from an O,3B to a ¹C₄ conformation, which stabilizes the reduced HHDP form. mdpi.comnih.gov
In terms of degradation, HHDP is known to be unstable once cleaved from the parent ellagitannin. mdpi.com It spontaneously undergoes lactonization to form the more stable compound, ellagic acid. mdpi.comtandfonline.comacs.org This intramolecular esterification is a critical step in the metabolism of ellagitannins. Computational models can be used to study the transition states and energy barriers of this lactonization process, providing a detailed picture of the reaction kinetics. The degradation of larger ellagitannins like punicalagin (B30970) is understood to proceed via hydrolysis, releasing HHDP and other components, with the HHDP rapidly converting to ellagic acid. acs.org
Molecular Dynamics Simulations and Conformational Searching of this compound-Containing Molecules
Molecular Dynamics (MD) simulations and conformational searching are essential computational techniques for exploring the flexibility and dynamic behavior of molecules containing the HHDP moiety. Ellagitannins are often large and flexible, and their biological activity can be closely linked to their three-dimensional shape and ability to adopt different conformations. chemrxiv.orgchemrxiv.org
Conformational searching is the first step, often performed using molecular mechanics or semi-empirical methods, followed by higher-level DFT optimization of the most promising structures. chemrxiv.orgchemrxiv.org This process generates a set of low-energy conformers, revealing the molecule's conformational landscape. For example, studies on ellagitannins like davidiin (B1256277) and punicafolin (B1232299) have shown that they exist as an equilibrium mixture of different conformational states (e.g., boat and chair forms) in solution, and that this equilibrium can be influenced by the solvent and temperature. chemrxiv.orgchemrxiv.orgresearchgate.net
Once stable conformers are identified, MD simulations can be used to study the molecule's dynamic behavior over time. encyclopedia.pub These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (such as water or a protein binding site). For ellagic acid, the stable degradation product of HHDP, MD simulations lasting up to 50 nanoseconds have been used to investigate its stability and interactions within the binding pocket of an adrenergic receptor. encyclopedia.pub Such simulations can calculate important parameters like binding free energies (e.g., using the MM/GBSA method) and identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the molecule within a biological target. mdpi.comencyclopedia.pub
Prediction of Spectroscopic Parameters (e.g., NMR coupling constants, EPR hyperfine coupling constants)
A powerful application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate or determine molecular structures. This is particularly valuable for complex stereoisomers like ellagitannins.
NMR Coupling Constants: The conformation of the glucose moiety in ellagitannins can be difficult to determine experimentally. DFT calculations of proton-proton NMR coupling constants (³JH,H) have become a crucial tool in this area. chemrxiv.orgchemrxiv.org The magnitude of these coupling constants is highly dependent on the dihedral angles between adjacent protons, which is dictated by the ring's conformation. By calculating the ³JH,H values for different potential conformers (e.g., chair, boat, skew-boat) and comparing them to the experimentally measured values, researchers can confidently assign the correct conformation in solution. chemrxiv.orgchemrxiv.org For example, a study demonstrated that the calculated ³JH,H values for a ³S₁ (skew-boat) conformer of phyllanemblinin B showed excellent agreement with the experimental data, confirming this conformation. chemrxiv.org
EPR Hyperfine Coupling Constants: For radical species, Electron Paramagnetic Resonance (EPR) spectroscopy is a key experimental technique. Computational methods, specifically DFT, are used to calculate the theoretical hyperfine coupling constants of potential radical structures. researchgate.net These calculated constants can then be used to simulate an EPR spectrum. By comparing the simulated spectrum with the experimental one, the precise structure of the radical, which can be ambiguous from experimental data alone, can be identified. This approach has been applied to ellagitannins like corilagin (B190828) and geraniin (B209207) to interpret composite EPR spectra, suggesting the presence of both a galloyl radical and an HHDP-derived semi-quinone radical. researchgate.net
Table 2: Comparison of Experimental and DFT-Calculated ³JH,H Values (Hz) for Phyllanemblinin B (³S₁ Conformer)
| Coupling | Experimental Value (Hz) | Calculated Value (Hz) |
|---|---|---|
| J1,2 | 7.9 | 7.9 |
| J2,3 | 9.9 | 9.9 |
| J3,4 | 1.8 | 1.3 |
| J4,5 | 2.5 | 2.1 |
Data sourced from a conformational analysis study using DFT calculations. chemrxiv.org
Future Research Trajectories and Emerging Opportunities in Hexahydroxydiphenic Acid Research
Elucidation of Unidentified Enzymes and Genetic Determinants in Hexahydroxydiphenic Acid Biosynthesis
A primary focus of future research will be the identification and characterization of the enzymes and genes involved in the biosynthesis of this compound. While it is understood that HHDP is formed through the oxidative coupling of gallic acid residues, the specific enzymes catalyzing this transformation in plants remain largely uncharacterized. taylorandfrancis.com The biosynthesis of ellagitannins is a complex process that begins with the precursor 1,2,3,4,6-penta-O-galloyl-beta-D-glucose. utu.fi The subsequent dehydrogenation of galloyl groups leads to the formation of the HHDP residue. utu.fi
Future research will likely employ a combination of genomics, transcriptomics, and proteomics to identify candidate genes and enzymes. For instance, integrated genomic and transcriptomic analyses in plants like the pomegranate have begun to shed light on the molecular basis of ellagitannin biosynthesis. researchgate.net These studies have identified gene families, such as those encoding 3-dehydroquinate (B1236863) dehydratase/shikimate dehydrogenase (DHQD/SD), that are key to the shikimate pathway which feeds into ellagitannin production. researchgate.net Advanced omics-based strategies are emerging to facilitate the identification of genes from these intricate metabolic pathways, which could pave the way for engineered production of these valuable compounds. nih.gov
Key Research Questions to Address:
What are the specific oxidoreductases responsible for the C-C coupling of galloyl units to form the HHDP moiety?
How is the regioselectivity and stereoselectivity of HHDP formation controlled at the genetic and enzymatic levels?
What are the regulatory networks that govern the expression of genes involved in HHDP and ellagitannin biosynthesis?
Innovations in Synthetic Methodologies for Accessing Diverse this compound Analogues and Ellagitannins
The structural complexity and chirality of ellagitannins present significant challenges to their chemical synthesis. However, recent advancements in synthetic organic chemistry are opening new avenues for the preparation of HHDP-containing molecules and their analogues. These innovations are crucial for creating a diverse range of compounds for biological screening and for developing structure-activity relationships.
Recent progress in the total synthesis of ellagitannins has led to the preparation of complex molecules like coriariin A and its analogues. nih.gov Researchers are developing streamlined synthetic strategies that involve the site-selective functionalization of the glucose core and the stereodivergent construction of the HHDP groups. acs.org One promising approach involves the use of a binuclear μ-oxo-copper(II) complex to facilitate the construction of the HHDP structure, which has expanded the range of substrates and improved reaction efficiency. u-bordeaux.fr These new methods are not only enabling the synthesis of previously inaccessible natural ellagitannins but are also providing insights into their biosynthetic pathways. u-bordeaux.fr
Future innovations will likely focus on developing more efficient and scalable synthetic routes. The integration of flow chemistry and automated synthesis platforms could accelerate the discovery and development of novel ellagitannin-based compounds.
Table 1: Emerging Synthetic Strategies in Ellagitannin Chemistry
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Stereodivergent HHDP Construction | Methods that allow for the selective formation of different stereoisomers of the HHDP group. acs.org | Access to a wider range of natural and non-natural ellagitannin analogues for biological evaluation. |
| Transition Metal Catalysis | Utilization of metal catalysts, such as copper complexes, to promote the oxidative coupling of galloyl units. u-bordeaux.fr | Improved reaction yields, selectivity, and applicability to a broader range of substrates. |
| Site-Selective Functionalization | Techniques that enable the precise modification of specific hydroxyl groups on the glucose core. acs.org | Greater control over the final structure of the synthesized ellagitannin. |
| Bioinspired Synthesis | Mimicking natural enzymatic pathways to develop new synthetic methodologies and catalytic systems. | High selectivity, efficiency, and sustainability in chemical transformations. |
Advanced Investigations into the Chemical Reactivity and Degradation Pathways of this compound
A deeper understanding of the chemical reactivity and degradation of this compound and ellagitannins is essential for their potential applications. Ellagitannins are known to be susceptible to hydrolysis under both acidic and alkaline conditions, which breaks the ester bonds and releases HHDP. nih.govacs.org This released HHDP then spontaneously undergoes lactonization to form the more stable ellagic acid. acs.orgnih.gov
Future research will focus on quantifying the kinetics and mechanisms of these degradation pathways under various conditions. This knowledge is crucial for understanding the fate of ellagitannins during food processing and in biological systems. For instance, the degradation of ellagitannins in the gastrointestinal tract is a key step in their metabolism, as it releases ellagic acid which is then further metabolized by the gut microbiota into urolithins. mdpi.comdergipark.org.tr The composition of an individual's gut microbiota can significantly influence the bioavailability and biological activity of ellagitannin-derived metabolites. nih.gov
Studies have also shown that the degradation of certain ellagitannins can be selective. For example, in amariin (B1235082), the 3,6-dehydrohexahydroxydiphenoyl (DHHDP) group is spontaneously reduced to an HHDP group, while the 2,4-DHHDP group remains stable. nih.govresearchgate.net Understanding the structural and conformational factors that drive this selective reactivity is an important area for future investigation. nih.gov
Exploration of this compound as a Building Block in Bio-Derived Materials and Green Chemical Technologies
The unique chemical structure of this compound, with its multiple hydroxyl and carboxylic acid groups, makes it an attractive building block for the development of bio-derived materials and for applications in green chemistry. The principles of green chemistry encourage the use of renewable feedstocks and the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scienceinfo.comsphinxsai.comresearchgate.net
The polyphenolic nature of HHDP suggests its potential for use in the synthesis of bio-based polymers. Its rigid biphenyl (B1667301) core could impart desirable thermal and mechanical properties to polyesters and other polymers. While specific examples of HHDP-based polymers are not yet prevalent in the literature, the broader field of using bio-based building blocks for polymer synthesis is rapidly expanding. mit.edudiva-portal.org Future research could explore the polymerization of HHDP with various co-monomers to create novel bioplastics with unique properties.
Furthermore, the antioxidant properties of HHDP and its derivatives could be harnessed in the development of functional materials, such as active packaging to extend the shelf-life of food products. The use of natural compounds like HHDP in such applications aligns with the goals of green chemistry by replacing synthetic additives with renewable and potentially biodegradable alternatives. acs.orgresearchgate.net
Integration of Multi-Omics Approaches for Comprehensive Understanding of Plant Metabolism Involving this compound
A holistic understanding of the role of this compound in plant metabolism requires the integration of multiple "omics" technologies. Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level view of biological processes. orangelinelab.com These approaches are increasingly being used to unravel the complex metabolic networks in plants.
By correlating gene expression profiles (transcriptomics) with protein abundance (proteomics) and metabolite profiles (metabolomics), researchers can identify the genes, enzymes, and pathways involved in HHDP biosynthesis and its regulation. For example, metabolomics can be used to analyze the phenolic composition of plants at different developmental stages or under various environmental conditions, providing insights into the accumulation of HHDP and related compounds. nih.govmdpi.com
Multi-omics studies have already been initiated to identify key genes regulating the biosynthesis of hydrolysable tannins. researchgate.net Future research will likely expand on these studies to create comprehensive metabolic models of HHDP-producing plants. These models will not only enhance our fundamental understanding of plant secondary metabolism but could also provide a roadmap for the metabolic engineering of plants or microorganisms to produce high-value ellagitannins.
Q & A
Q. What are the key structural features and molecular properties of hexahydroxydiphenic acid (HHDPA)?
HHDPA (C₁₄H₈O₁₀) is a biphenyl derivative with six hydroxyl groups and two carboxylic acid moieties. Its molecular weight is 336.21 Daltons (monoisotopic mass: 338.0274 Daltons) . The compound is often found in its dilactone form, contributing to its stability in plant-derived ellagitannins. Distinguishing HHDPA from its lactonized derivative, ellagic acid, requires analysis of lactone ring formation via intramolecular esterification .
Q. How can HHDPA be distinguished from ellagic acid in analytical workflows?
Ellagic acid is the dilactone of HHDPA, formed via cyclization. To differentiate them:
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254–360 nm). Ellagic acid typically elutes later due to higher hydrophobicity .
- Mass Spectrometry : HHDPA shows a molecular ion at m/z 336.21, while ellagic acid (C₁₄H₆O₈) has m/z 302.19 .
- NMR : HHDPA’s free hydroxyl and carboxylic acid groups produce distinct shifts (e.g., δ 160–170 ppm for COOH in ¹³C NMR) compared to ellagic acid’s lactone carbonyls (δ 165–175 ppm) .
Q. What are the primary natural sources of HHDPA, and how does its concentration vary?
HHDPA is predominantly found in hydrolyzable tannins, such as geraniin and mallotusinic acid, in plants like Rubus spp. (raspberries), pomegranate, and oak . Concentrations depend on species, tissue type (e.g., bark vs. fruit), and environmental factors. Extraction protocols often involve methanol/water mixtures with acid hydrolysis to release HHDPA from tannin esters .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in HHDPA’s reported bioactivity across studies?
Discrepancies arise from:
- Matrix Effects : Co-extracted polyphenols (e.g., gallic acid) may interfere with assays. Purification via solid-phase extraction (C18 columns) or preparative HPLC is recommended .
- Oxidative Instability : HHDPA degrades under alkaline conditions or prolonged light exposure. Stabilize samples with antioxidants (e.g., ascorbic acid) and store at −80°C .
- Metabolic Variability : In vivo, gut microbiota convert HHDPA to urolithins, complicating dose-response interpretations. Use germ-free animal models or in vitro fermentation systems to isolate effects .
Q. How can the stereochemical configuration of HHDPA esters in plant tannins be reliably determined?
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with polar organic mobile phases to separate (R)- and (S)-HHDPA esters .
- Enzymatic Hydrolysis : Specific esterases (e.g., tannase) release HHDPA with retained stereochemistry, analyzed via circular dichroism (CD) .
- X-ray Crystallography : Resolve absolute configuration in crystalline derivatives (e.g., methylated HHDPA) .
Q. What methodological challenges arise in synthesizing HHDPA derivatives for metabolic studies?
- Selective Protection/Deprotection : The six hydroxyl groups require stepwise protection (e.g., acetyl or benzyl groups) to avoid side reactions. Microwave-assisted synthesis improves yield .
- Lactone Stability : Derivatives may undergo unintended cyclization. Monitor reaction progress via TLC or inline IR spectroscopy .
- Scalability : Multi-step synthesis limits large-scale production. Consider biocatalytic approaches using engineered peroxidases .
Q. How do computational models predict HHDPA’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to PRMTs (protein arginine methyltransferases) or antioxidant response elements. Validate with mutagenesis studies .
- DFT Calculations : Analyze redox potential (e.g., HOMO-LUMO gap) to predict free radical scavenging efficacy .
- MD Simulations : Assess stability of HHDPA-protein complexes over 100-ns trajectories to identify key binding residues .
Methodological Considerations
Q. What analytical techniques are optimal for quantifying HHDPA in complex biological matrices?
- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., 336→183 for HHDPA) enhance specificity in plasma or urine .
- Standard Addition : Mitigate matrix effects by spiking samples with deuterated HHDPA (internal standard) .
- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD (≤0.1 µg/mL), and recovery (85–115%) .
Q. How can researchers address discrepancies in HHDPA’s reported molecular weight and spectral data?
Cross-reference with authoritative databases (e.g., MetaCyc ) and validate against certified reference materials (e.g., phyproof® standards ). Contradictions often stem from:
- Tautomerism : pH-dependent enol-keto shifts alter MS/MS fragmentation patterns .
- Hydration States : Anhydrous vs. dihydrate forms (e.g., ellagic acid) affect crystallographic data .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₈O₁₀ | |
| Molecular Weight | 336.21 Daltons | |
| CAS Number | 476-66-4 (dilactone form) | |
| UV λmax (MeOH) | 254, 366 nm | |
| Redox Potential (vs. SHE) | +0.45 V |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
